molecular formula C16H14N2OS B3749295 (3-Phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol

(3-Phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol

Cat. No.: B3749295
M. Wt: 282.4 g/mol
InChI Key: GKJCTBUPEURAMI-UHFFFAOYSA-N
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Description

(3-Phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol typically involves the reaction of appropriate thiazole derivatives with phenyl-containing reagents. One common method includes the cyclization of thioamides with α-haloketones under basic conditions to form the thiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s imine group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and imine groups enhances its ability to interact with various molecular targets, making it a valuable scaffold in drug design and other applications .

Properties

IUPAC Name

(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-11-15-12-20-16(17-13-7-3-1-4-8-13)18(15)14-9-5-2-6-10-14/h1-10,12,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJCTBUPEURAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)CO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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